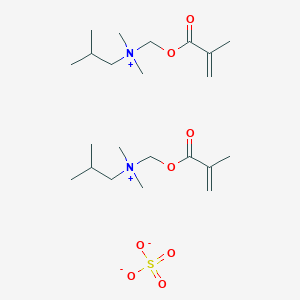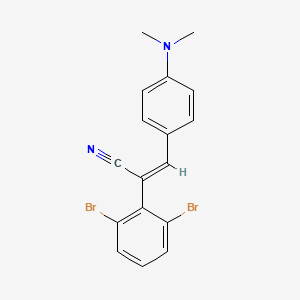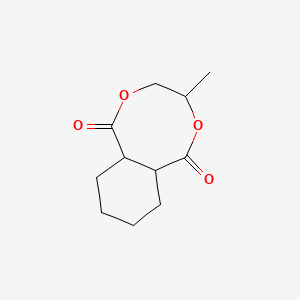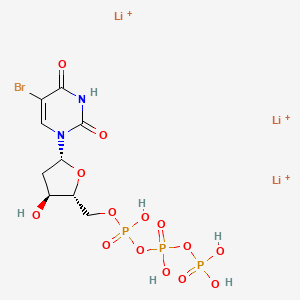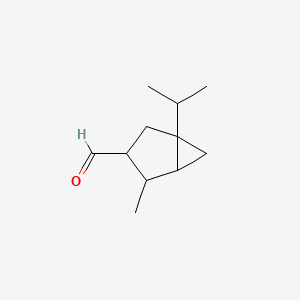
4-Methyl-1-(1-methylethyl)bicyclo(3.1.0)hexane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is primarily used as a radical initiator in polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylbutyronitrile) is synthesized through the reaction of 2-methylbutyronitrile with azobisisobutyronitrile (AIBN) under controlled conditions. The reaction typically involves the use of a solvent such as acetone or ethanol and is carried out at elevated temperatures to facilitate the formation of the azo compound.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylbutyronitrile) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Azobis(2-methylbutyronitrile) undergoes various chemical reactions, including:
Thermal Decomposition: The compound decomposes upon heating to generate free radicals.
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Thermal Decomposition: Typically carried out at temperatures ranging from 60°C to 80°C.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products
Thermal Decomposition: Generates free radicals that initiate polymerization.
Oxidation: Produces nitrile oxides.
Reduction: Forms amines.
Applications De Recherche Scientifique
2,2’-Azobis(2-methylbutyronitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a radical initiator in the polymerization of monomers to form polymers.
Biological Studies: Employed in the study of radical-induced biological processes.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems.
Industrial Applications: Utilized in the production of plastics, rubbers, and other polymeric materials.
Mécanisme D'action
The primary mechanism of action of 2,2’-Azobis(2-methylbutyronitrile) involves the generation of free radicals through thermal decomposition. These free radicals initiate the polymerization of monomers by breaking the double bonds in the monomer molecules, leading to the formation of polymer chains. The compound targets the molecular pathways involved in radical polymerization, making it a crucial component in the synthesis of various polymeric materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobisisobutyronitrile (AIBN): Another commonly used radical initiator with a similar mechanism of action.
Benzoyl Peroxide: A radical initiator used in polymerization and as an acne treatment.
Potassium Persulfate: Used as an initiator in emulsion polymerization processes.
Uniqueness
2,2’-Azobis(2-methylbutyronitrile) is unique due to its specific thermal decomposition properties, which allow for controlled radical generation at relatively lower temperatures compared to other initiators. This makes it particularly useful in polymerization processes that require precise control over reaction conditions.
Propriétés
Numéro CAS |
86265-01-2 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane-3-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-7(2)11-4-9(6-12)8(3)10(11)5-11/h6-10H,4-5H2,1-3H3 |
Clé InChI |
CYFPFOYKFRTYFE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC2(C1C2)C(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






